

Rucaparib phosphate stability storage conditions

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Compound Focus: Rucaparib Phosphate

CAS No.: 459868-92-9

Cat. No.: S548581

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Physical & Chemical Properties

The table below summarizes the key physical and chemical characteristics of **rucaparib phosphate** as reported in the search results.

Property	Details
Chemical Name [1]	8-Fluoro-1,3,4,5-tetrahydro-2-[4-[(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one phosphate
Molecular Formula [2] [1]	C ₁₉ H ₁₈ FN ₃ O • H ₃ PO ₄
Molecular Weight [2] [1]	421.4 Da (421.36 Da)
Appearance [1]	Yellow solid
Purity [2] [1]	≥98% by HPLC
Solubility [2] [1]	Soluble in DMSO (up to 25 mg/mL)

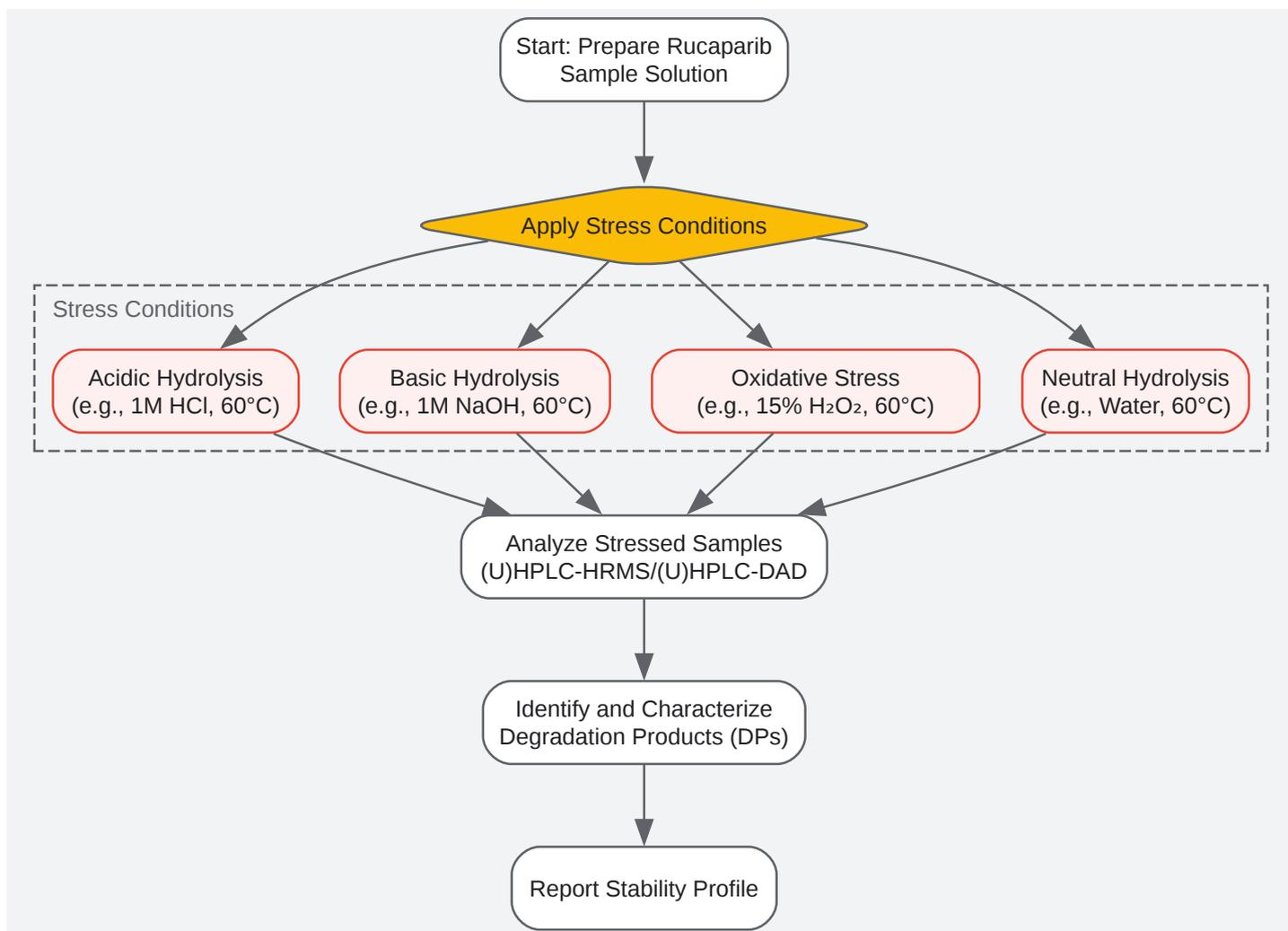
Storage Conditions & Stability

The following table outlines the recommended storage conditions for **rucaparib phosphate**. Please note that this information is intended for research use and may not represent the formulated drug product's specifications.

Form	Storage Temperature	Stability & Notes
Solid (as supplied) [2] [1]	-20°C	Stable for at least 12 months [2] (or 1 year [1]) from date of purchase.
Solution in DMSO [2] [1]	-20°C	Stable for up to 3 months [1]. Aqueous solutions should not be stored for more than one day [2].
Tablet (Drug Product) [3]	20°C to 25°C (68°F to 77°F)	Brief exposure to 15°C to 30°C (59°F to 86°F) is acceptable.

Stability Assessment & Forced Degradation

Forced degradation studies are a critical part of drug development to understand a substance's intrinsic stability and identify potential degradation products. While specific protocols for **rucaparib phosphate** were not detailed in the search results, the general workflow for such studies is consistent. The diagram below illustrates this standard experimental approach.



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The methodology for analyzing samples from forced degradation studies typically involves the following steps, as applied to PARP inhibitors like rucaparib in recent research [4]:

- **Sample Analysis:** Stressed samples are analyzed using **Ultra-High-Performance Liquid Chromatography (UHPLC)** coupled with **High-Resolution Mass Spectrometry (HRMS)** and a **Diode Array Detector (DAD)**.
- **Data Processing:** The massive amount of LC-MS/MS and UV data is processed using specialized software (e.g., **MassChemSite**) for automated peak detection and structural elucidation of degradation products.
- **Key Findings for Rucaparib:** Under oxidative stress conditions, rucaparib has been shown to be susceptible to degradation, leading to the formation of multiple degradation products [4].

Frequently Asked Questions

What should I do if a stored DMSO solution of rucaparib phosphate is older than 3 months? It is recommended to discard the solution. The potency may be compromised after the stated shelf life, which could affect experimental results [1].

Can rucaparib phosphate stability be affected by the solvent used in experiments? Yes. Forced degradation studies on similar drugs show that the solvent environment can significantly impact degradation rates. For example, the degradation of olaparib (a related PARP inhibitor) was greater when the content of an aprotic-dipolar solvent (like acetonitrile) in the mixture decreased [4]. This highlights the importance of controlling solvent composition in stability studies.

A Final Note for Researchers

The information provided here is a foundation. For definitive, product-specific storage and stability data, always refer to the **Certificate of Analysis (CoA)** provided by your supplier. When designing stability experiments, consulting the **ICH guidelines** (Q1A(R2) and Q1B) is essential as they represent the international standard for stability testing of new drug substances and products.

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References

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